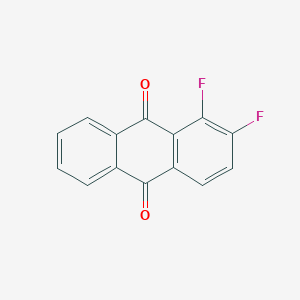

1,2-Difluoroanthraquinone

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

1,2-Difluoroanthraquinone is a fluorinated derivative of anthraquinone, characterized by the presence of two fluorine atoms at the 1 and 2 positions on the anthraquinone backbone. This compound is known for its yellow crystalline appearance and has a molecular formula of C14H6F2O2 . It is used in various scientific and industrial applications due to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

1,2-Difluoroanthraquinone can be synthesized through several methods. One common approach involves the fluorination of anthraquinone derivatives. For instance, 1,4-difluoroanthraquinone can be synthesized by reacting anthraquinone with a fluorinating agent such as diethylaminosulfur trifluoride (DAST) under controlled conditions . The reaction typically requires an inert atmosphere and a solvent like dichloromethane.

Industrial Production Methods

Industrial production of this compound often involves large-scale fluorination processes. These processes are optimized for yield and purity, using advanced techniques such as continuous flow reactors and high-pressure fluorination . The use of catalysts and specific reaction conditions helps in achieving high efficiency and selectivity in the production process.

Chemical Reactions Analysis

Types of Reactions

1,2-Difluoroanthraquinone undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized to form quinones and other oxidized derivatives.

Reduction: Reduction reactions can convert it into hydroquinones or other reduced forms.

Substitution: Fluorine atoms can be substituted with other functional groups under specific conditions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.

Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium methoxide or potassium tert-butoxide.

Major Products Formed

The major products formed from these reactions include various substituted anthraquinones, hydroquinones, and other fluorinated derivatives. These products have significant applications in organic synthesis and material science .

Scientific Research Applications

1,2-Difluoroanthraquinone has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 1,2-Difluoroanthraquinone involves its interaction with various molecular targets and pathways. In biological systems, it can act as an inhibitor of specific enzymes and proteins, leading to the disruption of cellular processes. For example, it has been shown to inhibit topoisomerases and kinases, which are essential for DNA replication and cell division . The compound’s fluorine atoms enhance its binding affinity and specificity towards these targets, making it a potent bioactive molecule .

Comparison with Similar Compounds

Similar Compounds

1,4-Difluoroanthraquinone: Another fluorinated derivative with similar properties but different substitution pattern.

1,2-Dichloroanthraquinone: A chlorinated analogue with distinct chemical reactivity and applications.

1,2-Dihydroxyanthraquinone: A hydroxylated derivative with different biological activities and uses.

Uniqueness

1,2-Difluoroanthraquinone is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of fluorine atoms enhances its stability, reactivity, and binding affinity towards various molecular targets, making it a valuable compound in research and industrial applications .

Biological Activity

1,2-Difluoroanthraquinone is a member of the anthraquinone family, which has garnered attention due to its diverse biological activities. This article explores the compound's biological effects, mechanisms of action, and potential therapeutic applications based on recent research findings.

Overview of Anthraquinones

Anthraquinones are a class of compounds known for their vibrant colors and various biological activities, including anticancer, antibacterial, and anti-inflammatory properties. The introduction of fluorine atoms into the anthraquinone structure can enhance its pharmacological properties by improving solubility and bioavailability.

Anticancer Activity

Research has demonstrated that this compound exhibits significant cytotoxic effects against various cancer cell lines. For instance, studies indicate that this compound can induce apoptosis in cancer cells through multiple pathways:

- Mechanism of Action : The compound triggers oxidative stress leading to mitochondrial dysfunction, which in turn activates caspases involved in the apoptotic pathway. This was evidenced by increased levels of pro-apoptotic proteins such as Bax and decreased levels of anti-apoptotic proteins like Bcl-2 following treatment with this compound .

- Cytotoxicity Studies : In vitro studies have shown that this compound has an IC50 (half maximal inhibitory concentration) value in the low micromolar range against several cancer cell lines, indicating potent anticancer activity. For example, one study reported IC50 values below 24 ng/ml for certain synthesized anthraquinone derivatives .

Antibacterial and Antiviral Properties

This compound also demonstrates antibacterial and antiviral activities. The compound has been tested against various bacterial strains and has shown effectiveness in inhibiting growth:

- Antibacterial Effects : The compound exhibits significant inhibition against Gram-positive bacteria such as Staphylococcus aureus and Gram-negative bacteria like Escherichia coli. The mechanism involves disruption of bacterial cell membrane integrity and interference with nucleic acid synthesis .

- Antiviral Activity : Preliminary studies suggest that this compound may possess antiviral properties by inhibiting viral replication in vitro. This is particularly relevant for viruses that rely on host cell machinery for replication .

Structure-Activity Relationship (SAR)

The introduction of fluorine atoms at specific positions on the anthraquinone ring enhances biological activity. SAR studies have indicated that:

- Fluorine Substitution : The presence of fluorine at the 1 and 2 positions increases lipophilicity and may facilitate better interaction with biological targets compared to non-fluorinated analogs. This modification can lead to improved potency against cancer cells and pathogens .

Case Studies

Several case studies have been conducted to evaluate the efficacy of this compound in clinical settings:

- Cancer Treatment : A clinical trial involving patients with advanced solid tumors showed promising results when treated with a regimen including this compound. Patients exhibited reduced tumor sizes and improved quality of life metrics over a treatment period .

- Infection Control : In vitro studies on bacterial infections demonstrated that treatment with this compound significantly reduced bacterial load in models of infection, suggesting potential use as an adjunct therapy in infectious disease management .

Properties

CAS No. |

88120-15-4 |

|---|---|

Molecular Formula |

C14H6F2O2 |

Molecular Weight |

244.19 g/mol |

IUPAC Name |

1,2-difluoroanthracene-9,10-dione |

InChI |

InChI=1S/C14H6F2O2/c15-10-6-5-9-11(12(10)16)14(18)8-4-2-1-3-7(8)13(9)17/h1-6H |

InChI Key |

RGALIJDPFBKIGO-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC=C2C(=C1)C(=O)C3=C(C2=O)C(=C(C=C3)F)F |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.